molecular formula C19H22ClNS B195874 Dosulepin hydrochloride CAS No. 897-15-4

Dosulepin hydrochloride

Cat. No. B195874
CAS RN: 897-15-4
M. Wt: 331.9 g/mol
InChI Key: XUPZAARQDNSRJB-UHFFFAOYSA-N
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Description

Dosulepin, also known as dothiepin and sold under the brand name Prothiaden among others, is a tricyclic antidepressant (TCA) which is used in the treatment of depression . It acts as a serotonin–norepinephrine reuptake inhibitor (SNRI) and also has other activities including antihistamine, antiadrenergic, antiserotonergic, anticholinergic, and sodium channel-blocking effects .


Synthesis Analysis

The metabolites formed by N-dealkylation of these tricyclic antidepressants contribute to overall poor pharmacokinetics and efficacy . Deuteration of the methyl groups at metabolically active sites has been reported to be a useful strategy for developing more selective and potent antidepressants . This isotopic deuteration can lead to better bioavailability and overall effectiveness .


Molecular Structure Analysis

Dosulepin is a small molecule with a chemical formula of C19H21NS . Its molecular weight is 295.44 g/mol . The IUPAC name for Dosulepin is (3E)-3-dibenzo [b,e]thiepin-11 (6H)-ylidene-N,N-dimethylpropan-1-amine .


Chemical Reactions Analysis

Dosulepin inhibits the reuptake of biogenic amines, increasing available neurotransmitter levels at the synaptic cleft . The metabolites of dosulepin are shown to inhibit 5HT uptake by the human blood platelet .


Physical And Chemical Properties Analysis

Dosulepin hydrochloride has a molecular weight of 331.9 g/mol . Its chemical formula is C19H22ClNS . The InChI Key for this compound is XUPZAARQDNSRJB-SJDTYFKWSA-N .

Scientific Research Applications

Pharmacological Efficacy in Depression Treatment

Dosulepin hydrochloride has been studied for its effectiveness in treating major depressive disorder (MDD), particularly when patients do not respond to selective serotonin reuptake inhibitors (SSRIs). A study found that an eight-week treatment with this compound resulted in significant improvements in symptoms of depression, anxiety, and insomnia in patients with MDD who were not responsive to SSRIs (Kumar & Pattojoshi, 2021).

Analytical Method Development

Several studies have focused on developing accurate and reliable methods for the analysis of this compound in pharmaceutical formulations. Techniques such as stability indicating RP-HPLC methods have been developed for simultaneous estimation of this compound and methylcobalamin in tablet dosage form, offering precise and economic options for routine analysis in pharmaceutical industries and academia (Shah & Shah, 2017). Additionally, methods involving liquid chromatography have been validated for simultaneous estimation of these compounds in combined pharmaceutical dosage forms, indicating the method's stability and high precision (Reddy, Prasad, & Reddy, 2014).

Molecular and Vibrational Analysis

Dosulepin, along with doxepin, has been subjected to theoretical studies to understand their molecular geometries, vibrational frequencies, and other quantum chemical parameters. These studies provide insights into the reactivity of the drug and the possible sites of nucleophilic and electrophilic attacks, contributing to the understanding of the drug's interactions at the molecular level (Shojaie, 2016).

Spectrophotometric Analysis

This compound has been the subject of spectrophotometric analysis, where methods have been described for determining the drug in bulk sample and different dosage forms. These methods rely on the formation of colored ion-associates with various reagents, enabling the quantification of this compound in pharmaceutical formulations (Farag, Afifi, & Abd-Rabow, 2011).

Mechanism of Action

Dothiepin Hydrochloride, also known as Dosulepin Hydrochloride or Depresym, is a tricyclic antidepressant (TCA) used in the treatment of depression . Here is an overview of its mechanism of action:

Safety and Hazards

Dosulepin is commonly used only in patients for whom alternative therapies are ineffective due to its toxicity potential . It is not FDA-approved due to low therapeutic index and significant toxicity in overdose . Dosulepin may potentiate the effects of alcohol and narcotic analgesics, also adrenaline and noradrenaline which are contained in some local anaesthetics .

Future Directions

Dosulepin comes in 2 different strengths – either 25mg capsules or 75mg tablets . The usual dose for depression is 75mg to 150mg a day . Your dose may gradually go up to 225mg a day if your specialist recommends it . The maximum dose for depression is 225mg a day . For depression, once you’re feeling better, it’s likely that you’ll continue to take dosulepin for several more months . Most doctors recommend that you take antidepressants for 6 to 12 months after you have stopped feeling depressed .

properties

IUPAC Name

3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPZAARQDNSRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7047778
Record name Dothiepin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

897-15-4
Record name Dothiepin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dothiepin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dosulepin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.799
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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